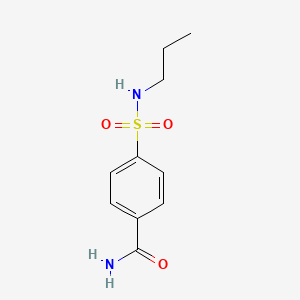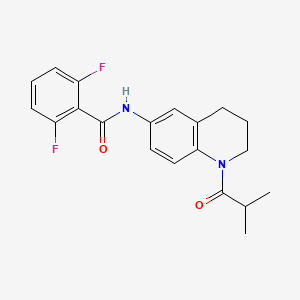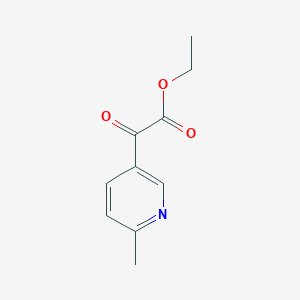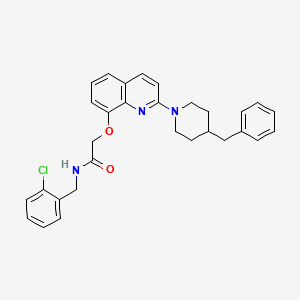![molecular formula C23H20BrNO3 B2479198 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide CAS No. 477889-46-6](/img/structure/B2479198.png)
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide, also known as 4-Bromo-N-(4-methoxyphenyl)-2-propenamide, is a small organic molecule with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 363.3 g/mol. It is soluble in water and is relatively stable in air.
Aplicaciones Científicas De Investigación
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide has a wide range of applications in scientific research. It has been used as a starting material for synthesizing a variety of bioactive molecules, such as inhibitors of cyclooxygenase-2 (COX-2) and aromatase. It has also been used as an organic reagent in organic synthesis and as a fluorescent probe for the detection of hydrogen peroxide.
Mecanismo De Acción
The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide depends on its application. For example, when used as a COX-2 inhibitor, this compound(4-methoxyphenyl)-2-propenamide binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins and other inflammatory mediators. When used as an aromatase inhibitor, this compound(4-methoxyphenyl)-2-propenamide binds to the active site of the enzyme, preventing it from catalyzing the conversion of androgens to estrogens.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(4-methoxyphenyl)-2-propenamide depend on its application. For example, when used as a COX-2 inhibitor, this compound(4-methoxyphenyl)-2-propenamide reduces the production of prostaglandins and other inflammatory mediators, which can lead to anti-inflammatory effects. When used as an aromatase inhibitor, this compound(4-methoxyphenyl)-2-propenamide reduces the production of estrogens, which can lead to anti-estrogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation of using this compound(4-methoxyphenyl)-2-propenamide in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide include further research into its use as a starting material for synthesizing a variety of bioactive molecules, such as inhibitors of cyclooxygenase-2 (COX-2) and aromatase. Additionally, further research could be conducted into its use as an organic reagent in organic synthesis and as a fluorescent probe for the detection of hydrogen peroxide. Finally, further research could be conducted into its potential use as an inhibitor of other enzymes, such as protein kinases and phosphatases.
Métodos De Síntesis
The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide(4-methoxyphenyl)-2-propenamide can be achieved through a number of methods. One of the most common methods is the reaction of 4-bromobenzaldehyde with 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. This reaction produces this compound(4-methoxyphenyl)-2-propenamide as the major product.
Propiedades
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO3/c1-27-21-13-9-20(10-14-21)25-23(26)15-6-17-4-11-22(12-5-17)28-16-18-2-7-19(24)8-3-18/h2-15H,16H2,1H3,(H,25,26)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMWBYPPNXXARV-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2479120.png)
![5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2479123.png)
![tert-butyl N-[2-(4-fluorophenyl)-2-oxoethyl]carbamate](/img/structure/B2479124.png)
![2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide](/img/structure/B2479125.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)
![4-(4-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2479129.png)


![N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2479136.png)

